苯异氰尿酸酯

描述

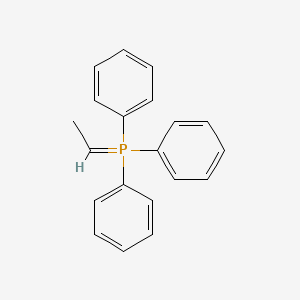

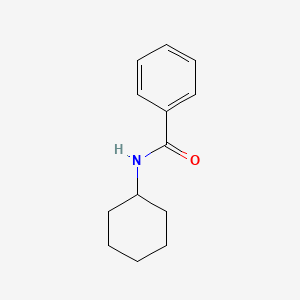

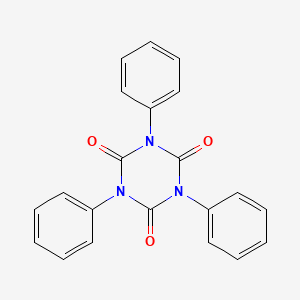

Phenyl isocyanurate is a compound that is involved in the formation of isocyanurates via cyclotrimerization of aromatic isocyanates . Isocyanurates are cyclic trimers of isocyanate molecules and are generally known as highly thermostable compounds .

Synthesis Analysis

The synthesis of Phenyl isocyanurate involves the cyclotrimerization of phenyl isocyanate . A study describes the reaction of phenyl isocyanate with various alcohols followed by second-order kinetics . Another study presents a novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction .

Molecular Structure Analysis

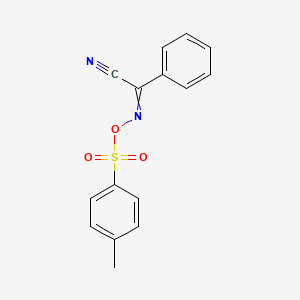

Phenyl isocyanurate is a planar molecule according to X-ray crystallography. The N=C=O linkage is nearly linear. The C=N and C=O distances are respectively 1.195 and 1.173 Å . A computational study has been conducted on the thermochemical behaviors of isocyanurate molecules with various alkyl and phenyl substituents .

Chemical Reactions Analysis

Phenyl isocyanurate, besides reacting with imidazole to regenerate, can also be competitively trapped by H2O, HO−, and other nucleophiles . The reaction of carboxylates with an excess of aromatic isocyanates leads to irreversible formation of corresponding deprotonated amide species that are strongly nucleophilic and basic .

Physical And Chemical Properties Analysis

Phenyl isocyanurate is known for its high thermal stability . The thermochemical stability of the isocyanurate molecule depends on the substituents on the nitrogen atoms in the isocyanurate ring .

科学研究应用

异氰酸酯的三聚化

苯异氰尿酸酯衍生自苯异氰酸酯的三聚化,其合成工艺和应用已得到广泛研究。Taguchi 等人 (1990) 发现苯异氰酸酯的三聚化,特别是在三乙胺存在下,在高压下显着加速,导致三苯基异氰尿酸酯的几乎定量产率。他们注意到反应在压缩苯中的显着加速,并研究了压力、温度、催化剂和溶剂等各种因素对三聚化过程的影响 (Taguchi 等人,1990)。

杂环化合物的合成

Wakeshima 和 Kijima (1975) 发现苯异氰酸酯与二(乙酰丙酮)锡 (II) 反应生成多种化合物,包括三苯基异氰尿酸酯。此过程是杂环化合物合成的一个关键方面,证明了苯异氰尿酸酯在形成多种分子结构中的反应性 (Wakeshima 和 Kijima,1975)。

聚异氰尿酸酯硬质泡沫分析

2021 年,Reignier、Méchin 和 Sarbu 使用 ATR-FTIR 光谱法进行了一项深入研究,以探索聚异氰尿酸酯硬质 (PIR) 泡沫绝缘板中的化学梯度。他们发现异氰尿酸酯/苯基比值是一种快速有效的技术,可以指示每个样品中三聚转化程度,这对于了解这些泡沫的化学组成和性质至关重要 (Reignier、Méchin 和 Sarbu,2021)。

热稳定性和构象行为

Uchimaru 等人 (2020) 进行了一项计算研究,以研究异氰尿酸酯的热稳定性和构象行为,重点关注其氮原子上的不同取代基。他们的研究重点在于异氰尿酸酯分子的热稳定性如何根据取代基而改变,从而深入了解苯基异氰尿酸酯和相关化合物的分子行为 (Uchimaru 等人,2020)。

作用机制

Target of Action

It’s known that the compound has been used in various applications, such as in the synthesis of polylactic acid/flax composite materials , and as a hole-blocking material for electroluminescent devices .

Mode of Action

It’s known that the compound can interact with its targets to enhance their properties and performance .

Biochemical Pathways

It’s known that the compound can influence the electronic structure and linear optical properties of heterocycles .

Result of Action

It’s known that the compound can cause a bathochromic shift of the absorption bands and more efficient quenching of the fluorescence .

Action Environment

It’s known that the compound can decompose into cyanic acid and isocyanic acid at around 330°c .

安全和危害

Isocyanates, including phenyl isocyanurate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .

属性

IUPAC Name |

1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-19-22(16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEACGXMAEGBJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170489 | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1785-02-0 | |

| Record name | 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3048571.png)

![5-Ethylbenzo[b]thiophene](/img/structure/B3048578.png)